molecular formula C20H20N4O B4656962 4-Methyl-2-[4-(pyridin-2-ylcarbonyl)piperazin-1-yl]quinoline

4-Methyl-2-[4-(pyridin-2-ylcarbonyl)piperazin-1-yl]quinoline

Cat. No.: B4656962
M. Wt: 332.4 g/mol
InChI Key: IKMXRIWVIYMWQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-2-[4-(pyridin-2-ylcarbonyl)piperazin-1-yl]quinoline is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core substituted with a piperazine ring and a pyridine moiety

Preparation Methods

The synthesis of 4-Methyl-2-[4-(pyridin-2-ylcarbonyl)piperazin-1-yl]quinoline typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the quinoline core.

    Attachment of the Pyridine Moiety: The final step involves the coupling of the pyridine moiety to the piperazine ring, typically through a carbonylation reaction using pyridine-2-carbonyl chloride.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-Methyl-2-[4-(pyridin-2-ylcarbonyl)piperazin-1-yl]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, where nucleophiles such as alkyl halides can introduce new substituents.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted quinoline and piperazine derivatives.

Scientific Research Applications

4-Methyl-2-[4-(pyridin-2-ylcarbonyl)piperazin-1-yl]quinoline has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial and antiviral agent, making it a subject of interest in the development of new therapeutic agents.

    Medicine: Research has indicated its potential use in the treatment of diseases such as tuberculosis and cancer, due to its ability to inhibit specific enzymes and pathways.

    Industry: It is used in the development of new materials with unique properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of 4-Methyl-2-[4-(pyridin-2-ylcarbonyl)piperazin-1-yl]quinoline involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit the function of essential bacterial enzymes, leading to the disruption of bacterial cell processes and ultimately cell death. In cancer research, it may inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation.

Comparison with Similar Compounds

Similar compounds to 4-Methyl-2-[4-(pyridin-2-ylcarbonyl)piperazin-1-yl]quinoline include:

    4-Methyl-2-piperazin-1-yl-quinoline: This compound lacks the pyridine moiety but shares the quinoline and piperazine core.

    2-(Pyridin-4-yl)-1,3-thiazole-5-carboxylate: This compound has a thiazole ring instead of a quinoline core but includes a pyridine moiety.

    N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-2-ylcarbonyl)piperazin-1-yl)quinoline): This compound has additional substituents on the quinoline core, making it more complex.

The uniqueness of this compound lies in its specific combination of the quinoline core, piperazine ring, and pyridine moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

[4-(4-methylquinolin-2-yl)piperazin-1-yl]-pyridin-2-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O/c1-15-14-19(22-17-7-3-2-6-16(15)17)23-10-12-24(13-11-23)20(25)18-8-4-5-9-21-18/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKMXRIWVIYMWQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)N3CCN(CC3)C(=O)C4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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